Germaniumtetrachlorid

Übersicht

Beschreibung

Germanium tetrachloride is a colorless, fuming liquid with a peculiar, acidic odor. It is primarily used as an intermediate in the production of purified germanium metal and has gained significant importance due to its application in the production of fiber optics .

Synthetic Routes and Reaction Conditions:

-

Direct Chlorination of Germanium Metal:

Reaction: Germanium metal reacts with chlorine gas.

Equation: Ge + 2Cl₂ → GeCl₄

Conditions: This reaction typically occurs at elevated temperatures to facilitate the direct chlorination process.

-

Hydrochlorination of Germanium Dioxide:

Reaction: Germanium dioxide reacts with concentrated hydrochloric acid.

Equation: GeO₂ + 4HCl → GeCl₄ + 2H₂O

Industrial Production Methods:

Chlorination-Hydrolysis-Reduction Process:

Types of Reactions:

-

Hydrolysis:

Reaction: Germanium tetrachloride reacts with water.

Equation: GeCl₄ + 2H₂O → GeO₂ + 4HCl

Conditions: This reaction occurs slowly compared to its silicon analog.

-

Reduction:

Reaction: Germanium tetrachloride is reduced by hydrogen.

Equation: GeCl₄ + 2H₂ → Ge + 4HCl

Conditions: This reaction is typically carried out at elevated temperatures and pressures.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the hydrolysis of germanium tetrachloride.

Hydrogen Gas: Used in the reduction of germanium tetrachloride.

Major Products:

Germanium Dioxide (GeO₂): Formed from hydrolysis.

Germanium Metal (Ge): Formed from reduction.

Wissenschaftliche Forschungsanwendungen

Germanium tetrachloride has a wide range of applications in scientific research:

Fiber Optics: Used as a reagent in the production of optical fibers due to its ability to form high-purity germanium dioxide.

Microelectronics: Utilized in the production of germanium-based semiconductors.

Solar Cells: Employed in the manufacturing of high-efficiency solar cells.

Infrared Optics: Used in the production of infrared optical materials.

Wirkmechanismus

Target of Action

Germanium tetrachloride (GeCl4), also known as Tetrachlorogermane, is primarily used as an intermediate in the production of purified germanium metal . Its primary targets are the germanium metal or its oxide (GeO2) that it helps to purify .

Mode of Action

Germanium tetrachloride interacts with its targets through a series of chemical reactions. It can be generated directly from germanium dioxide (GeO2) by dissolving the oxide in concentrated hydrochloric acid . In the presence of hydrogen chloride, germanium tetrachloride can be synthesized via a dichlorogermylene intermediate .

Biochemical Pathways

The biochemical pathways affected by germanium tetrachloride primarily involve the conversion of GeCl4 to germanium metal or its oxide (GeO2). This process involves the hydrogen reduction of germanium tetrachloride . The GeCl4 can be rehydrolyzed with deionized water to produce pure GeO2, which is then reduced under hydrogen to produce germanium metal .

Pharmacokinetics

Information on the pharmacokinetics of germanium tetrachloride is limited. It’s known that the compound has high tissue availability .

Result of Action

The result of germanium tetrachloride’s action is the production of purified germanium metal or its oxide (GeO2). This is crucial for various applications, including the production of fiber optics .

Action Environment

The action of germanium tetrachloride is influenced by various environmental factors. For instance, the temperature, feed ratio, and pressure can affect the germanium deposition rate during the GeCl4 hydrogen reduction process . Optimal operating conditions for germanium preparation via the hydrogen reduction of GeCl4 have been determined .

Vergleich Mit ähnlichen Verbindungen

-

Silicon Tetrachloride (SiCl₄):

-

Tin Tetrachloride (SnCl₄):

-

Lead Tetrachloride (PbCl₄):

Uniqueness of Germanium Tetrachloride: Germanium tetrachloride is unique due to its moderate reactivity and stability, making it suitable for various industrial applications, especially in the production of high-purity germanium for fiber optics and semiconductors .

Biologische Aktivität

Germanium tetrachloride (GeCl₄) is an inorganic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the current understanding of GeCl₄'s biological effects, including its mechanisms of action, therapeutic applications, and safety considerations.

Overview of Germanium Compounds

Germanium is a metalloid that plays a role as a trace element in biological systems. Various germanium compounds, including germanium dioxide (GeO₂) and organic germanium derivatives like Ge-132, have been studied for their health benefits. Germanium tetrachloride, while primarily used industrially, has also been investigated for its biological properties.

The biological activity of GeCl₄ is primarily attributed to its ability to influence cellular processes through oxidative stress modulation and immune system enhancement. Key mechanisms include:

- Antioxidant Activity : GeCl₄ can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial in cancer therapy, where oxidative stress plays a significant role in tumor progression .

- Immune Modulation : Some studies suggest that germanium compounds can enhance the immune response by stimulating macrophage activity and increasing the production of cytokines . This immunostimulatory effect is beneficial in treating various diseases, including cancers.

Anticancer Properties

Research has indicated that GeCl₄ and its derivatives may possess significant anticancer properties. For example:

- A study highlighted the successful use of Ge-132 (an organic germanium compound) in achieving complete remission in lung cancer patients. The compound was found to exert potent antitumor effects by inducing apoptosis in cancer cells .

- Another investigation demonstrated that THGPA (a hydrated form of Ge-132) inhibited melanoma cell proliferation through phagocytosis and exhibited analgesic and anti-inflammatory effects .

Immunostimulatory Effects

In animal studies, germatranes (related germanium compounds) have shown broad-spectrum immunocorrective properties:

- Germatranes were observed to activate macrophages and enhance cellular immunity, leading to improved resistance against infections and tumors .

Safety and Toxicity

While GeCl₄ has potential therapeutic benefits, it is essential to consider its toxicity:

- Acute Toxicity : Inhalation of GeCl₄ vapors can cause severe respiratory irritation and damage to mucous membranes. It is classified as a corrosive substance that can lead to skin burns and eye damage .

- Chronic Effects : Prolonged exposure may result in gastrointestinal distress and skin dermatitis. However, it is not classified as a human carcinogen by major health organizations .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Mechanism of Action | Safety Profile |

|---|---|---|---|

| Germanium Tetrachloride (GeCl₄) | Antitumor activity; immune enhancement | ROS scavenging; immune modulation | Toxic if inhaled; corrosive |

| Ge-132 | Anticancer; immunostimulant | Induces apoptosis; enhances macrophage activity | Lower toxicity compared to GeCl₄ |

| Germanium Dioxide (GeO₂) | Antioxidant; promotes seed germination under stress | Reduces lipid peroxidation | Limited toxicity data available |

Eigenschaften

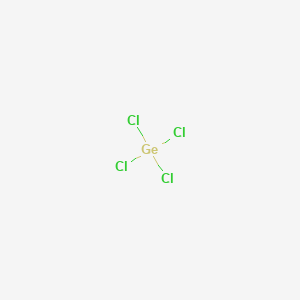

IUPAC Name |

tetrachlorogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl4Ge/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXRMSFAVATTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeCl4, Cl4Ge | |

| Record name | Germanium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Germanium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044350 | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid that fumes in air; Peculiar acidic odor; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10038-98-9 | |

| Record name | Germanium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10038-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010038989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium tetrachloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERMANIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSV1R803C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of germanium tetrachloride?

A1: Germanium tetrachloride is represented by the molecular formula GeCl4 and has a molecular weight of 214.40 g/mol.

Q2: Is there spectroscopic data available for germanium tetrachloride?

A2: Yes, researchers have utilized infrared (IR) spectroscopy, ¹H NMR spectroscopy, and ⁷⁷Se NMR spectroscopy to characterize germanium tetrachloride and its derivatives. [, , ] These techniques provide valuable insights into the compound's structure and bonding characteristics.

Q3: Can you explain the significance of germanium tetrachloride purity in optical fiber production?

A3: High-purity germanium tetrachloride is crucial in optical fiber manufacturing as impurities can significantly impact the optical properties of the final product. [, , ] Contaminants can lead to signal attenuation and other performance issues.

Q4: What methods are employed to purify germanium tetrachloride?

A4: Several methods are available for purifying germanium tetrachloride, including:

- Multiple Distillation: A common commercial process involving repeated distillations in the presence of chlorine and hydrochloric acid. []

- Extraction with Hydrochloric Acid and Oxidizing Agent: This method leverages the differing solubilities of germanium tetrachloride and its impurities in hydrochloric acid. []

- Cold Plasma Treatment: An innovative technique using cold plasma to target and remove hydrogen-containing impurities. [, , , ]

Q5: How can germanium be recovered from industrial byproducts?

A5: Germanium can be effectively recovered from various industrial wastes:

- Hydrolysis Filtrate of Germanium Tetrachloride: Magnesium compounds can precipitate germanium from the filtrate, which is then converted back to germanium tetrachloride via distillation. []

- Zinc Dross: A multi-step process involving oxidation, leaching, and distillation can recover germanium from zinc dross with high efficiency. []

- Bismuth Germanate Crystal Processing Wastes: Treating these wastes with hydrochloric acid and potassium permanganate allows for the separation and recovery of both germanium and bismuth. []

- Chromium-Germanium Alloy Waste Material: A wet method employing a sodium hydroxide and hydrogen peroxide dissolution system can effectively recover germanium from this complex waste stream. []

Q6: How does germanium tetrachloride react with hydrogen?

A6: Hydrogen reduction of germanium tetrachloride is a key process for producing elemental germanium. [] Thermodynamic analysis reveals five independent reactions occurring within the Ge-Cl-H system, with temperature, pressure, and feed ratio significantly influencing the deposition rate of germanium. []

Q7: Can you describe the use of germanium tetrachloride in synthesizing organogermanium compounds?

A7: Germanium tetrachloride serves as a starting material in various organogermanium syntheses:

- Synthesis of Germanium β-Methalloxides: Reacting germanium tetrachloride with 3-methallyl alcohol in the presence of ammonia yields germanium tetra-β-methalloxide. []

- Production of Poly(trimethylgermylmethyl methacrylate–co–chloromethylstyrene): This organogermanium resist material is synthesized using a process starting from germanium tetrachloride. []

Q8: Are there any applications of germanium tetrachloride in coordination chemistry?

A8: Yes, germanium tetrachloride forms complexes with various ligands:

- Complexes with Niacin, Nicotinic Amide, and Isonicotinic Hydrazide: These complexes exhibit antihypoxic, hepatoprotective, antioxidant, and membrane-stabilizing properties. []

- Sulfomanide Schiff Base Complexes: These complexes have been synthesized and characterized, providing insights into germanium's coordination behavior. []

Q9: What are the environmental concerns related to germanium tetrachloride?

A9: While germanium tetrachloride is essential for various industrial applications, its release into the environment raises concerns due to potential risks to ecosystems. [] Research on its ecotoxicological effects and mitigation strategies is crucial.

Q10: Are there alternative methods for germanium processing with reduced environmental impact?

A10: Yes, researchers are exploring chlorine-free protocols for processing germanium, aiming to minimize the environmental footprint associated with traditional methods reliant on chlorine and hydrochloric acid. []

Q11: How are impurities in germanium tetrachloride analyzed?

A11: Several analytical techniques are used to identify and quantify impurities in high-purity germanium tetrachloride:

- Zeeman-effect electrothermal atomic absorption spectrometry: This method offers high sensitivity for determining trace elements in various germanium-containing materials. []

- Gas chromatographic-mass spectrometry: This technique, coupled with hydrolysis and extraction steps, enables the identification and quantification of a wide range of organic and inorganic impurities. []

Q12: What are some emerging areas of research related to germanium tetrachloride?

A12: Ongoing research focuses on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.